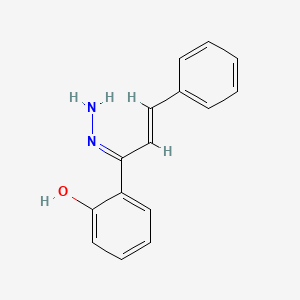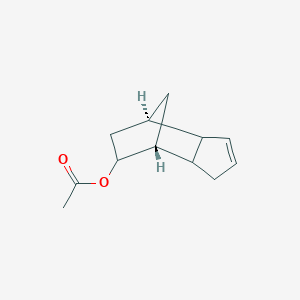
2,3-Dibromo-1,4-diphenylbutane
Vue d'ensemble
Description
2,3-Dibromo-1,4-diphenylbutane is a useful research compound. Its molecular formula is C16H16Br2 and its molecular weight is 368.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Free-radical Initiator and Fire-Proofing Synergist : This compound is used as a free-radical initiator in the crosslinking copolymerization of polymers and acts as a synergist for fire-proofing agents for polyolefins (Shen Xiao-don, 1999).
Chiral Resolution and Purification : It is employed for resolving racemic 2,3-diphenylbutane-1,4-diol and purifying diastereomeric 1,4-diphenylbutane-1,4-diol (M. Periasamy, V. D. Rao, M. Seenivasaperumal, 2001).
Study of α-Hydroxyketones : The diastereoselective synthesis of 2,4-dibromo-3-hydroxy-1,3-diphenylbutan-1-one, derived from 2,3-Dibromo-1,4-diphenylbutane, is useful in the study of α-hydroxyketones (T. M. Percino, M. L. Martínez, J. León, 2008).
Addition Reactions : It undergoes addition reactions to form 1,4-dibromide, 1,4-monobromide, and couples with diazonium compounds (C. F. Allen, C. Eliot, A. Bell, 1939).
Formation via Carbanions : The formation of 2,3-diphenylbutane occurs when treating optically active 1-phenylethyl chloride or bromide with alkali metals in liquid ammonia (P. E. Verkade, K. D. Vries, B. M. Wepster, 2010).
Synthesis of Pyrrolidine Derivatives : Asymmetric reduction of 1,4-diphenylbutane-1,4-dione can lead to the synthesis of 2,5-diphenylpyrrolidine derivatives (M. Periasamy, M. Seenivasaperumal, V. D. Rao, 2003).
Study of Biradicals : It is involved in the study of biradicals, where the 1,4-diphenyl-1,4-butanediyl biradical generates various compounds like styrene and 1-phenyl-1,2,3,4-tetrahydronaphthalene (M. Miranda, E. Font-Sanchis, J. Pérez‐Prieto, J. Scaiano, 1999).
Polymer Synthesis : The C(sp(3))-C(sp(3)) coupling reaction using compounds like this compound can produce polymers with precisely located phenyl pendants (L. Zou et al., 2015).
Crystal Structure Analysis : The crystal structures of related compounds have been analyzed, providing insights into molecular structures and interactions (Rl Beddoes et al., 1982).
Imines Synthesis : Imines from 2,3-diphenylbutane-1,4-diamine can be synthesized and transformed into bis-(1,3-dihydropyrrolone) derivatives (Tobias Biletzki et al., 2012).
Propriétés
IUPAC Name |
(2,3-dibromo-4-phenylbutyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABKEXJJBGULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B8122736.png)
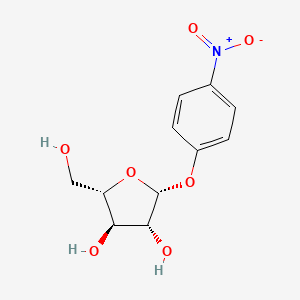


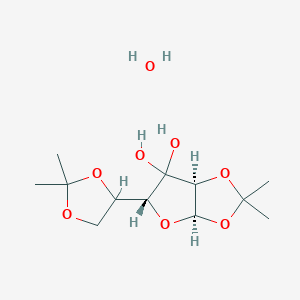
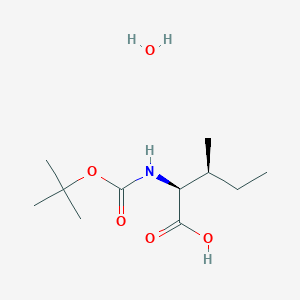
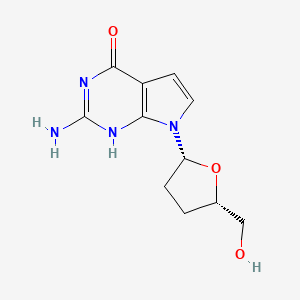

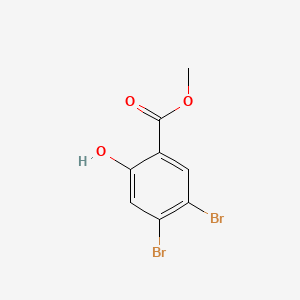
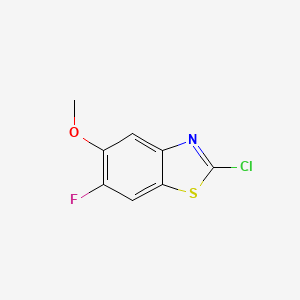

![(2S)-2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride](/img/structure/B8122824.png)
